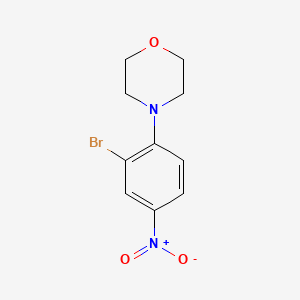

4-(2-Bromo-4-nitrophenyl)morpholine

Descripción

Overview of Substituted Morpholine (B109124) Derivatives in Organic Synthesis and Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both a nitrogen and an oxygen atom, is a structure of significant interest in organic and medicinal chemistry. nih.govresearchgate.net Recognized as a "privileged structure," it is a common feature in a multitude of bioactive compounds and approved pharmaceuticals. nih.govnih.gov The versatility of the morpholine scaffold stems from its advantageous physicochemical, metabolic, and biological properties, as well as the relative ease of its synthesis and incorporation into larger molecules. nih.govresearchgate.net

In medicinal chemistry, the morpholine moiety is often introduced to enhance the pharmacokinetic properties of a drug candidate. nih.govbiosynce.com Its presence can improve aqueous solubility, which is vital for drug absorption, and modulate the acid dissociation constant (pKa) of the molecule, which can enhance permeability across the blood-brain barrier. acs.orgnih.gov The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself, being relatively electron-deficient, can participate in hydrophobic interactions with biological targets. nih.govresearchgate.net These features allow medicinal chemists to fine-tune the biological activity of a molecule, potentially increasing its potency and selectivity while minimizing adverse effects. biosynce.com

The utility of morpholine derivatives extends to a wide range of therapeutic areas. Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netijprems.com For example, Linezolid, an antibiotic used against Gram-positive bacteria, prominently features a morpholine ring in its structure. biosynce.com The ability of the morpholine ring to interact with target proteins, such as kinases, has driven extensive research into the synthesis of novel derivatives with diverse therapeutic applications. nih.govijprems.com The development of new synthetic methodologies, including multicomponent reactions and palladium-catalyzed carboamination, continues to expand the accessible chemical space of substituted morpholines, providing researchers with a diverse toolkit for drug discovery. nih.govacs.org

Significance of Halogenated and Nitrated Aryl-Morpholine Scaffolds in Drug Discovery

Halogenated Aryl-Morpholines: Halogens, such as bromine and chlorine, are frequently introduced into drug candidates to enhance their biological activity. researchgate.net The introduction of a halogen atom can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Furthermore, halogens can form specific, stabilizing interactions known as "halogen bonds" with protein targets, contributing favorably to the binding affinity of a ligand. researchgate.net Aryl halides are also highly versatile synthetic intermediates, allowing for further molecular diversification through cross-coupling reactions. researchgate.net In several documented cases, the addition of halogens to a drug molecule has led to a pronounced positive impact on its potency and pharmacokinetic properties. researchgate.net

Nitrated Aryl-Morpholines: The nitro group is a strong electron-withdrawing group that can substantially alter the electronic character of the aromatic ring to which it is attached. This modification can be crucial for molecular recognition and binding affinity at a target receptor. Aromatic nitro compounds are important precursors in the synthesis of many pharmaceuticals, often serving as key intermediates that are later chemically modified, for instance, by reduction to an amino group. mdpi.com For example, 4-(4-nitrophenyl)morpholine (B78992) and its thiomorpholine (B91149) analogue are cited as important intermediates in the synthesis of compounds with potential anticancer and other therapeutic activities. mdpi.comresearchgate.net The presence of a nitro group on an aryl ring can also influence the crystal packing of the molecule through intermolecular interactions, which is a relevant consideration in solid-state chemistry and drug formulation. nih.gov

The combination of a halogen and a nitro group on the same aryl-morpholine scaffold, as seen in 4-(2-Bromo-4-nitrophenyl)morpholine, creates a unique electronic and steric profile. This specific substitution pattern makes such compounds valuable probes for structure-activity relationship (SAR) studies and as building blocks for more complex therapeutic agents.

Research Landscape Pertaining to this compound and Closely Related Analogues

The research landscape for this compound itself is primarily that of a chemical intermediate or building block rather than a final therapeutic agent. Its value lies in its specific substitution pattern, which makes it a useful starting material for the synthesis of more complex molecules with potential biological activity. The presence of the bromo, nitro, and morpholine groups on the phenyl ring provides multiple reactive sites for further chemical transformations.

Research on closely related analogues highlights the importance of this structural motif. For instance, studies on 4-(4-nitrophenyl)morpholine and its thiomorpholine counterpart, 4-(4-nitrophenyl)thiomorpholine, have established their roles as key precursors in the development of kinase inhibitors and agents for various diseases. mdpi.comresearchgate.net The synthesis and structural analysis of these analogues provide insight into how the morpholine ring and the substituted phenyl group interact and orient themselves in a solid state, which can be crucial for understanding their potential biological interactions. mdpi.comresearchgate.net

Furthermore, research into compounds like 4-nitrophenyl 4-bromobenzoate (B14158574) and 4-nitrophenyl 2-bromo-2-methylpropanoate, which share the bromo and nitro-substituted phenyl features, underscores the synthetic utility and interest in this chemical arrangement. nih.govresearchgate.net These studies often focus on their synthesis, crystal structure, and potential as precursors for compounds with anti-inflammatory or other pharmacological properties. nih.govresearchgate.net The compound 2-Bromo-2-(4-nitrophenyl)acetonitrile is another example of a bromo-nitrophenyl intermediate available for synthetic applications. matrixscientific.com

Collectively, the available research indicates that this compound is a specialized chemical entity situated at the intersection of synthetic chemistry and drug discovery. While direct biological studies on this specific compound are not widely published, the extensive research on its constituent parts—the morpholine ring, halogenated phenyls, and nitrated phenyls—strongly supports its relevance as a scaffold for creating novel molecules with diverse therapeutic potential.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-bromo-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGXBSITNUOBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377568 | |

| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477846-96-1 | |

| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromo 4 Nitrophenyl Morpholine and Its Derivatives

Direct Synthetic Routes to 4-(2-Bromo-4-nitrophenyl)morpholine

The direct formation of the C-N bond between the morpholine (B109124) ring and the bromonitrophenyl moiety is a primary strategy for synthesizing the title compound. Two principal methodologies dominate this approach: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Reactions with Activated Aryl Halides

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-amine bonds, particularly when the aromatic ring is rendered electron-deficient by strong electron-withdrawing groups, such as a nitro group (-NO₂). For the synthesis of this compound, a suitable precursor is 1,2-dibromo-4-nitrobenzene (B1583194).

The mechanism proceeds via a two-step addition-elimination sequence. The potent electron-withdrawing nitro group at the C-4 position strongly activates the aryl ring towards nucleophilic attack, primarily at the ortho and para positions. In 1,2-dibromo-4-nitrobenzene, the bromine atom at C-2 is ortho to the nitro group, making it highly susceptible to displacement. The nucleophilic nitrogen atom of morpholine attacks the C-2 carbon, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. brainly.comnih.gov In the subsequent step, the aromaticity of the ring is restored by the elimination of the bromide ion, yielding the final product, this compound. The reaction is typically performed by heating the reactants in a suitable solvent, often in the presence of a base to neutralize the HBr generated.

This regioselectivity is a key advantage, as the bromine atom at C-1, being meta to the nitro group, is significantly less activated and remains intact under controlled conditions. Analogous reactions, such as the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine from 3,4-difluoronitrobenzene, demonstrate the industrial utility of this approach. vapourtec.com

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Starting Material | Nucleophile | Solvent | Base | Temperature | Product |

|---|---|---|---|---|---|

| 1,2-Dibromo-4-nitrobenzene | Morpholine | DMSO or DMF | K₂CO₃ or Et₃N | 80-120 °C | This compound |

| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | Et₃N | Reflux | 4-(2-Fluoro-4-nitrophenyl)morpholine vapourtec.comichrom.com |

| 4-Fluoronitrobenzene | Thiomorpholine (B91149) | Acetonitrile | Et₃N | 85 °C | 4-(4-Nitrophenyl)thiomorpholine mdpi.com |

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aryl Morpholine Formation

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This method offers an alternative route to this compound, often under milder conditions than traditional SNAr reactions and with a broader substrate scope.

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (morpholine) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl morpholine product and regenerates the Pd(0) catalyst. wikipedia.org

For the synthesis of the title compound, 1,2-dibromo-4-nitrobenzene serves as the aryl halide. The choice of ligand is crucial for the efficiency of the reaction. Sterically hindered phosphine (B1218219) ligands, such as X-Phos, or bidentate ligands like BINAP, are commonly employed to facilitate the reductive elimination step and prevent catalyst decomposition. researchgate.netbeilstein-journals.org A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.

Regioselectivity in the Buchwald-Hartwig reaction on dihalogenated substrates can be influenced by both electronic and steric factors. The C-Br bond at the 2-position of 1,2-dibromo-4-nitrobenzene is electronically activated by the ortho-nitro group, making it a favorable site for oxidative addition.

Table 2: Typical Components for Buchwald-Hartwig Amination

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | X-Phos, (±)-BINAP | Stabilizes the Pd complex and facilitates catalytic steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle |

| Solvent | Toluene, Dioxane | Provides a medium for the reaction |

| Substrates | 1,2-Dibromo-4-nitrobenzene, Morpholine | Coupling partners |

Synthesis of Precursors and Building Blocks Incorporating the 4-(Bromonitrophenyl) Moiety

The availability of suitable precursors is critical for the successful synthesis of the target compound. The preparation of brominated nitrophenyl synthons is a key preliminary step.

Preparation of Brominated Nitrophenyl Synthons

A "synthon" is a conceptual unit representing a potential starting material in retrosynthetic analysis. Key synthons for this synthesis are brominated nitrophenyl compounds. A common and important precursor is 4-bromo-2-nitroaniline . This intermediate can be synthesized through several routes:

Bromination of 2-nitroaniline : A direct approach involves the bromination of 2-nitroaniline. The amino group is an activating, ortho, para-director. Since the para position is open, bromination occurs there regioselectively. Reagents such as N-Bromosuccinimide (NBS) or a combination of potassium bromide and an oxidizing agent can be used. guidechem.com

Nitration of 4-bromoaniline : An alternative strategy involves the nitration of 4-bromoaniline. This requires a multi-step sequence to ensure correct regiochemistry. The highly activating amino group is first protected as an acetanilide (forming 4-bromoacetanilide). Nitration of this intermediate directs the nitro group to the position ortho to the activating acetamido group. Subsequent acidic hydrolysis removes the acetyl protecting group to yield 4-bromo-2-nitroaniline. prepchem.comproquest.com

Another essential precursor, 1,2-dibromo-4-nitrobenzene , can be prepared from 4-bromo-2-nitroaniline via a Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid to form a diazonium salt, followed by treatment with a copper(I) bromide solution to replace the diazonium group with a bromine atom.

A different approach involves the ipso-nitration of aryl boronic acids. For example, 3-bromophenylboronic acid could potentially be nitrated to introduce a nitro group, although controlling the regioselectivity to obtain the desired 2-bromo-4-nitrophenyl structure can be challenging. organic-chemistry.org

Table 3: Synthesis of 4-bromo-2-nitroaniline

| Starting Material | Reagents | Key Steps |

|---|

Functionalization of the Morpholine Ring for Arylation

Morpholine is a commercially available and inexpensive secondary cyclic amine. For the purpose of N-arylation via either SNAr or Buchwald-Hartwig reactions, morpholine is used directly without any prior functionalization. Its secondary amine nitrogen atom is sufficiently nucleophilic to participate readily in both reaction types. The stability and favorable physicochemical properties of the morpholine ring make it a common building block in medicinal chemistry. researchgate.net

Advanced Synthetic Strategies and Catalytic Approaches

Modern advancements in synthetic chemistry offer more efficient, scalable, and environmentally friendly methods for synthesizing compounds like this compound.

One significant advancement is the use of continuous flow chemistry . For SNAr reactions that produce poorly soluble products or salts, traditional batch processing can be problematic, leading to reactor blockages. Continuous flow systems, including the use of continuous stirred-tank reactors (CSTRs), can handle slurries and solids more effectively, allowing for safe and scalable production. This technology has been successfully applied to the kilo-scale preparation of structurally similar compounds like 4-(2-fluoro-4-nitrophenyl)morpholine. vapourtec.com

In the realm of palladium-catalyzed reactions, the development of advanced catalyst systems continues to improve efficiency. The use of N-heterocyclic carbene (NHC) palladium complexes as catalysts for Buchwald-Hartwig aminations has shown great promise. These catalysts can exhibit high stability and activity, sometimes allowing for lower catalyst loadings and milder reaction conditions compared to phosphine-based systems. researchgate.net Furthermore, research into transition-metal-free N-arylation methods provides an emerging alternative, reducing reliance on expensive and potentially toxic heavy metals. mdpi.com

Microwave-Assisted Synthesis of Aryl Morpholines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and promoting cleaner chemical transformations compared to conventional heating methods. nih.gov This technology is particularly effective in the synthesis of heterocyclic compounds like aryl morpholines. The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, by enabling rapid and uniform heating of the reaction mixture. acs.org

In the context of aryl morpholine synthesis, microwave energy can be applied to nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of N-aryl morpholines can be achieved by reacting an activated aryl halide with morpholine. The high temperatures and pressures achievable in a dedicated microwave reactor can overcome the activation energy barrier for this transformation, leading to higher product yields in a shorter time frame.

A study on the synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine derivatives, a close analogue of the title compound, utilized microwave irradiation for various synthetic steps. researchgate.net For example, a one-pot, four-component synthesis of arylidene rhodanine derivatives was successfully performed under microwave conditions. researchgate.net Another example is the synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives, where an intermediate acetanilide was treated with dimethyl formamide/phosphorus oxychloride under microwave irradiation for one hour to achieve the desired product with a 94% yield. jmpas.com

The table below summarizes representative examples of microwave-assisted reactions in the synthesis of morpholine-containing structures and related heterocyclic compounds.

| Reactants | Product | Conditions | Reaction Time | Yield |

| Substituted acetanilide, DMF, POCl₃ | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Microwave Irradiation | 1 hour | 94% |

| Benzaldehyde, TosMIC, K₃PO₄ | 5-phenyl oxazole | Microwave, 65°C, IPA | 8 min | 96% |

| Precursors 16-21, Amines, Sodium p-toluenesulphinate | Acetamide derivatives 22-28 | Microwave, 65-70°C, CH₃CN | Not specified | Good |

| 1-(4-morpholinophenyl)ethanone, Aryl aldehydes | 1-(4-morpholinophenyl)-3-substituted phenyl prop-2-en-1-one | Microwave Irradiation | Not specified | Good |

This table presents data compiled from various studies on microwave-assisted synthesis. acs.orgjmpas.commdpi.com

Emerging Catalytic Systems in Morpholine Derivatization

Recent advances in catalysis have provided new avenues for the synthesis and derivatization of morpholines with high efficiency and selectivity. These emerging systems include photocatalysis, organocatalysis, and novel metal-based catalysis, which offer milder reaction conditions and access to previously challenging molecular architectures.

Photocatalysis: A notable development is the use of visible-light-activated photocatalysts for the diastereoselective annulation synthesis of morpholines. This method allows for the construction of substituted morpholines from readily available starting materials, avoiding the need for pre-functionalized reagents. nih.gov The reaction proceeds through a radical cation intermediate, demonstrating a novel mechanistic pathway for morpholine ring formation. nih.gov

Organocatalysis: Morpholine-based organocatalysts themselves have been developed and studied. Although morpholine–enamines generally show lower reactivity compared to their pyrrolidine counterparts, new β-morpholine amino acid catalysts have been designed that work efficiently in reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts can achieve quantitative conversions with excellent diastereoselectivity. nih.govfrontiersin.org

Metal Catalysis: Copper catalysis has been employed in microwave-assisted intramolecular arylation of Ugi-adducts to synthesize complex polycyclic structures containing morpholine fragments. mdpi.com Another innovative approach involves an electrochemical reaction using a copper(II) acetate catalyst to generate 4-aminoquinoline N-oxides from quinoline (B57606) N-oxides and morpholine under mild, room-temperature conditions. researchgate.net

These catalytic strategies represent a shift towards more sustainable and versatile methods for synthesizing and modifying morpholine-containing compounds.

Derivatization and Scaffold Functionalization from this compound Analogues

The 4-(bromonitrophenyl)morpholine scaffold serves as a versatile template for further chemical modification. Derivatization can be targeted at the phenyl ring, the morpholine heterocycle, or through the synthesis of hybrid molecules, leading to a wide array of novel compounds with potentially diverse biological activities.

Introduction of Additional Functional Groups onto the Phenyl Ring

The phenyl ring of 4-(bromonitrophenyl)morpholine analogues is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. A common strategy involves the chemical manipulation of the nitro group.

Reduction and Subsequent Acylation/Cyclization: The nitro group can be readily reduced to an amine, which serves as a key synthetic handle for further functionalization. For example, in the synthesis of novel 4-(2-fluoro-4-nitrophenyl)morpholine derivatives, the nitro group was first reduced. researchgate.net The resulting amine was then treated with ethyl bromoacetate, hydrazine hydrate, and subsequently carbon disulfide to yield a 1,3,4-oxadiazole-2-thiole. researchgate.net Alternatively, the amine can be reacted with isothiocyanates to produce carbothioamides, which can then be cyclized in basic media to form triazoles. researchgate.net

The table below illustrates the functionalization pathway starting from a nitrophenylmorpholine analogue.

| Starting Material | Reagents | Intermediate/Product |

| 4-(2-Fluoro-4-nitrophenyl)morpholine | 1. Reduction (e.g., SnCl₂/HCl) 2. Ethyl bromoacetate 3. Hydrazine hydrate 4. CS₂ | 1,3,4-Oxadiazole-2-thiole derivative |

| 4-(2-Fluoro-4-aminophenyl)morpholine | Isothiocyanates | Carbothioamide derivative |

| Carbothioamide derivative | Basic media | Triazole derivative |

This table outlines synthetic transformations described in the literature. researchgate.net

These reactions demonstrate how the initial scaffold can be elaborated into more complex heterocyclic systems appended to the phenyl ring, significantly expanding the chemical space accessible from the starting material.

Modifications of the Morpholine Heterocycle

While the phenyl ring is a primary site for modification, the morpholine heterocycle itself can also be functionalized. Introducing substituents onto the morpholine ring can impose conformational constraints and modulate the physicochemical properties of the molecule. acs.org

Synthetic routes to C-substituted morpholines often involve annulation reactions starting from 1,2-amino alcohols. chemrxiv.org More advanced methods focus on creating specific substitution patterns. For instance, a concise and modular synthetic route to polysubstituted morpholines has been developed that relies on the base-catalyzed ring opening of 2-tosyl-1,2-oxazetidine by α-formyl carboxylates. acs.org This cascade reaction yields morpholine hemiaminals which can be further elaborated, allowing for the construction of conformationally rigid 2- and 3-substituted morpholine congeners. acs.org This approach offers a powerful tool for systematically exploring the structure-activity relationships related to the morpholine portion of the molecule.

Synthesis of Hybrid Structures Incorporating the 4-(Bromonitrophenyl)morpholine Framework

A key strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity. The 4-(bromonitrophenyl)morpholine framework is an excellent building block for such endeavors.

Researchers have successfully synthesized hybrid structures by linking morpholine-containing scaffolds to other bioactive moieties. In one study, derivatives of 4-(2-fluoro-4-nitrophenyl)morpholine were used to create hybrids with fluoroquinolone and β-lactam antibiotics. researchgate.net This was achieved by reacting the functionalized morpholine derivatives with corresponding amines in the presence of formaldehyde. researchgate.net The same research group also reported the synthesis of conazole analogues and arylidene rhodanine derivatives starting from the nitrophenylmorpholine scaffold. researchgate.net

Another approach involves the cyclo-condensation of N-benzylidene-4-(4-morpholinophenyl)-6-substituted phenyl pyrimidin-2-amine with mercaptoacetic acid to yield complex thiazolidinone-pyrimidine hybrid structures. These examples highlight the utility of the (bromonitrophenyl)morpholine core as a platform for generating novel, complex hybrid molecules with potential for enhanced or multi-target biological activity.

Mechanistic and Reaction Pathway Studies of 4 2 Bromo 4 Nitrophenyl Morpholine Transformations

Detailed Reaction Mechanism Elucidation for Aryl-Morpholine Formation

The formation of 4-(2-Bromo-4-nitrophenyl)morpholine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group (-NO₂), and possess a good leaving group, typically a halide.

The synthesis generally involves the reaction of morpholine (B109124) with a di-substituted nitrobenzene, such as 1,2-dibromo-4-nitrobenzene (B1583194) or 1-bromo-4-fluoro-2-nitrobenzene (B1271562). The reaction proceeds through a well-established two-step addition-elimination mechanism.

Formation of a Meisenheimer Complex: The nucleophilic addition leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, which is a key factor for the feasibility of SNAr reactions on electron-poor aromatic systems. The stability of this complex is a major driving force for the reaction.

Departure of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the leaving group, a halide ion (e.g., F⁻ or Br⁻). The choice of starting material (e.g., 1-bromo-4-fluoro-2-nitrobenzene vs. 1,2-dibromo-4-nitrobenzene) influences which halogen is preferentially displaced, a concept central to regioselectivity.

The regioselectivity of the initial substitution is dictated by the positions of the activating nitro group and the halogens. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. In a substrate like 1,2-dichloro-4-nitrobenzene, substitution occurs preferentially at the C1 position (para to the nitro group) rather than the C2 position (meta to the nitro group) because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when the attack is at the para position, but not when it is at the meta position.

Kinetic Studies and Reaction Rate Determinants in Synthetic Pathways

Key Rate Determinants:

Nature of the Leaving Group: In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step. Instead, the rate is influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon atom being attacked. The order of reactivity is typically F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon atom more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, starting materials like 1-bromo-4-fluoro-2-nitrobenzene would be expected to react faster, with fluorine being the leaving group, than 1,2-dibromo-4-nitrobenzene.

Activation by the Nitro Group: The presence and position of the nitro group are paramount. A nitro group para or ortho to the leaving group provides significant stabilization to the Meisenheimer intermediate through resonance, thereby accelerating the reaction. A meta-nitro group offers much weaker activation as it cannot participate in resonance delocalization of the negative charge.

Reaction Conditions: Temperature and solvent play a significant role. The reactions are typically heated to increase the rate. Studies on the analogous reaction of 2,4-difluoro-nitrobenzene with morpholine in a flow chemistry system demonstrated that both temperature and the stoichiometric ratio of reactants are key parameters for optimizing reaction yield and time. Increasing the temperature and the molar ratio of morpholine generally leads to faster conversion.

The table below, based on data from an analogous system, illustrates how reaction parameters can be optimized.

| Parameter | Range Studied | Effect on Reaction |

|---|---|---|

| Temperature | 60, 80, 100, 120 °C | Higher temperatures increase the rate of formation of the morpholine-substituted product. |

| Stoichiometric Ratio (Morpholine:Difluoronitrobenzene) | 1:1, 1.5:1, 2:1, 3:1 | Increasing the excess of morpholine favors the formation of the desired product and can help drive the reaction to completion. |

| Residence Time (in flow reactor) | 0.5 to 3 min | Longer residence times at a given temperature allow for higher conversion of starting materials. |

Role of Catalysis in Enhancing Reaction Efficiency and Specificity

Catalysis is indispensable for many of the transformations involving this compound, both in its synthesis and its subsequent functionalization.

Catalysis in Aryl-Morpholine Formation: While the SNAr reaction to form the title compound can proceed thermally, especially with a highly activated substrate, its efficiency can be enhanced. The use of a base, such as potassium carbonate or triethylamine, is common to neutralize the hydrofluoric or hydrobromic acid generated during the reaction. In some cases, phase-transfer catalysts can be employed to improve reaction rates and yields, particularly in biphasic systems.

Catalysis in Functionalization Reactions: The true power of catalysis is demonstrated in the selective functionalization of the C-Br bond.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are the cornerstone for reactions at the aryl bromide site.

Suzuki-Miyaura Coupling: This reaction, which couples the aryl bromide with a boronic acid, is efficiently catalyzed by palladium(0) complexes. A typical catalytic system involves a palladium precursor like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand. The choice of ligand can be critical in tuning reactivity and preventing side reactions.

Buchwald-Hartwig Amination: To replace the bromine with another amine, the Buchwald-Hartwig amination is a powerful tool. This reaction uses a palladium catalyst, often with bulky, electron-rich phosphine ligands like (2-biphenyl)di-tert-butylphosphine, in the presence of a base such as cesium carbonate. These catalytic systems are known for their high functional group tolerance, allowing the amination to proceed without affecting the nitro group.

The following table summarizes representative catalytic systems used for functionalizing aryl halides, which are applicable to this compound.

| Reaction Type | Catalyst Precursor | Ligand | Base | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Triphenylphosphine (integral part of catalyst) | K₃PO₄ | Arylation of bromophenyl pyrimidines |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | K₂CO₃ | Synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | (2-Biphenyl)di-tert-butylphosphine | Cs₂CO₃ | Amination of 3-bromo-4-fluoro-acetophenone |

Biological and Pharmacological Research Applications of 4 2 Bromo 4 Nitrophenyl Morpholine Analogues in Vitro & in Silico

Enzyme Inhibition Potentials of Related Morpholine (B109124) Derivatives

The structural framework of morpholine has been effectively utilized to design potent inhibitors of various clinically relevant enzymes. Both in vitro and in silico studies have been instrumental in elucidating the structure-activity relationships and mechanisms of action of these compounds.

Carbonic Anhydrase Isozyme Inhibition (e.g., CA-II)

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for numerous physiological processes, making them attractive targets for drug discovery. rsc.org Thiazole-based morpholine derivatives have been synthesized and evaluated for their inhibitory potential against bovine carbonic anhydrase-II (CA-II). rsc.orgrsc.org These compounds are designed to bind to the active site of CA-II, thereby blocking its function. rsc.org

In one study, a series of morpholine-derived thiazoles were synthesized and assessed for their inhibitory activity against bovine CA-II. rsc.org The results indicated that substitutions on the 4-phenyl moiety of the thiazole (B1198619) ring significantly influenced the inhibitory potency. For instance, compounds with a 4-para-nitrophenyl substitution exhibited greater potency (IC50 range of 14–20 μM) compared to their unsubstituted 4-phenyl counterparts (IC50 range of 24–46 μM). rsc.org Conversely, 4-para-chlorophenyl analogues showed the least inhibitory activity (IC50 range of 31–59 μM). rsc.org Notably, a 4-para-bromophenyl derivative demonstrated good potency with an IC50 of 23.80 μM, suggesting that larger halogens can enhance inhibitory activity. rsc.org

Table 1: Inhibitory Activity (IC50) of Morpholine-Derived Thiazoles against Bovine Carbonic Anhydrase-II (CA-II)

| Substitution on 4-phenyl moiety | IC50 Range (μM) |

|---|---|

| 4-para-nitrophenyl | 14–20 |

| 4-phenyl (unsubstituted) | 24–46 |

| 4-para-chlorophenyl | 31–59 |

Data sourced from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. rsc.org

In silico studies, including molecular docking, have been employed to understand the binding interactions of these inhibitors with the CA-II active site. rsc.org These computational approaches, alongside in vitro kinetic studies, help in elucidating the mechanism of action and guiding the strategic modification of these morpholine-based thiazoles to improve their binding affinity, selectivity, and pharmacokinetic properties. rsc.orgrsc.org

Alpha-Glucosidase and Other Metabolic Enzyme Modulation

Alpha-glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. nih.gov A series of novel 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives were synthesized and screened for their α-glucosidase inhibitory potential. nih.gov All the synthesized molecules displayed significant α-glucosidase inhibitory activity, with IC50 values ranging from 0.18 ± 0.01 µg/mL to 20.46 ± 0.21 µg/mL, which was notably more potent than the standard drug, acarbose (B1664774) (IC50 = 8.16 ± 0.12 µg/mL). nih.gov

The study highlighted the importance of electron-donating groups on the phenyl ring for inhibitory activity. nih.gov Specifically, a compound bearing a methoxy (B1213986) group on the phenyl ring (compound 4k) exhibited the highest inhibitory effect with an IC50 value of 0.18 ± 0.01 µg/mL. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor, similar to acarbose. nih.gov Molecular docking studies were also performed to investigate the binding interactions of the most active compound with the enzyme. nih.gov

In a different study, quinoline-linked benzothiazole (B30560) hybrids were synthesized and evaluated as α-glucosidase inhibitors. nih.gov Several of these compounds showed remarkable inhibitory activity, with IC50 values ranging from 38.2 ± 0.3 to 79.9 ± 1.2 µM, significantly lower than that of acarbose (IC50 = 750.0 ± 2.0 µM). nih.gov The most active compound from this series was found to be a non-competitive inhibitor. nih.gov

Furthermore, a study on chemical constituents from Piper cumanense and their synthetic analogs investigated their inhibitory effects on both pancreatic lipase (B570770) and α-glucosidase. mdpi.comresearchgate.net While several compounds significantly inhibited pancreatic lipase, only two chromane (B1220400) compounds were active as α-glucosidase inhibitors, with IC50 values below 155 µM. mdpi.comresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Various Morpholine Analogues

| Compound Series | IC50 Range | Standard Drug (Acarbose) IC50 |

|---|---|---|

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | 0.18 - 20.46 µg/mL | 8.16 ± 0.12 µg/mL |

| Quinoline-linked benzothiazole hybrids | 38.2 - 79.9 µM | 750.0 ± 2.0 µM |

Data compiled from multiple studies on α-glucosidase inhibition. nih.govnih.govmdpi.comresearchgate.net

Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes involved in managing the topological state of DNA and are validated targets for cancer therapy. plos.org A computer-aided drug design study led to the identification of novel topoisomerase IIα poisons from the National Cancer Institute compound database. plos.org Out of eight computationally selected compounds, six were tested in vitro for their ability to poison topoisomerase IIα. plos.org Four of these compounds demonstrated selective inhibitory activity for the α-isoform over the β-isoform. plos.org

In another investigation, acridine/sulfonamide hybrids were synthesized and evaluated for their anticancer and topoisomerase inhibitory activities. mdpi.com One compound, 7c, showed a significant inhibitory effect on topoisomerase II with an IC50 of 7.33 μM, comparable to the control drug doxorubicin (B1662922) (IC50 of 6.49 μM). mdpi.com Molecular docking studies suggested that these compounds interact with the active site of topoisomerase II. mdpi.com

Antimicrobial Activity Studies (In Vitro)

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Morpholine-containing compounds have been explored for their potential to combat bacterial and fungal infections.

Evaluation of Antibacterial Efficacy

The antibacterial potential of various morpholine analogues has been assessed against a range of bacterial pathogens. For instance, a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and found to have minimum inhibitory concentration (MIC) values equal to that of ciprofloxacin (B1669076) (12.5 µg/ml) against the tested bacteria. als-journal.comals-journal.com These compounds were identified as DNA gyrase inhibitors, with some exhibiting better inhibitory activity than ciprofloxacin. als-journal.comals-journal.com

In a separate study, a novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazine moiety demonstrated excellent in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study synthesized pyrazine (B50134) carboxamides and evaluated their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), with one compound showing the strongest activity with a MIC of 6.25 mg/mL. mdpi.com Furthermore, fascaplysin (B45494) derivatives have shown high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. mdpi.com

Table 3: In Vitro Antibacterial Activity of Morpholine Analogues

| Compound Series | Target Bacteria | Key Findings |

|---|---|---|

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | S. aureus, B. subtilis, E. coli, K. pneumoniae | MIC values of 12.5 µg/ml, equal to ciprofloxacin. als-journal.comals-journal.com |

| Nitrophenyl-piperazine pleuromutilin derivative | MRSA | Potent bactericidal agent. nih.gov |

| Pyrazine carboxamides | XDR S. Typhi | MIC of 6.25 mg/mL for the most active compound. mdpi.com |

| Fascaplysin derivatives | Gram-positive bacteria (including MRSA) | High antimicrobial activity, some more potent than vancomycin. mdpi.com |

Data compiled from various studies on the antibacterial efficacy of morpholine analogues. als-journal.comals-journal.comnih.govmdpi.commdpi.comeurekaselect.com

Assessment of Antifungal Potency

The antifungal properties of morpholine derivatives have also been a subject of investigation. eurekaselect.com Eighteen racemic 8.O.4'-neolignans were evaluated for their antifungal activity, with the alcohol forms exhibiting a broad spectrum of activity against several dermatophytes. nih.gov The most active compound was (+/-)-erythro-3,4-(methylenedioxy)-7-hydroxy-1'-allyl-3',5'-dimethoxy-8.O.4'-neolignan. nih.gov

In another study, novel morpholinoalkoxychalcones were synthesized and evaluated for their antifungal activities. eurekaselect.com One compound, B.43, with an MIC value of 2.04 mM, showed the best potential for inhibiting Aspergillus niger and Candida albicans. eurekaselect.com Additionally, the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline (B50416) were evaluated against various plant pathogenic fungi, demonstrating high antifungal activities with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net The assessment of antifungal activity often involves techniques like the agar (B569324) dilution method to determine the minimum inhibitory concentration (MIC). nih.govmdpi.comnih.gov

Table 4: In Vitro Antifungal Activity of Morpholine Analogues

| Compound Series | Target Fungi | Key Findings |

|---|---|---|

| 8.O.4'-neolignans (alcohol forms) | Microsporum canis, Microsporum gypseum, Tricophyton mentagrophytes, Tricophyton rubrum, Epidermophyton floccosum | Broad spectrum of activity. nih.gov |

| Morpholinoalkoxychalcones | Aspergillus niger, Candida albicans | Most potent compound had an MIC of 2.04 mM. eurekaselect.com |

Data compiled from studies on the antifungal potency of morpholine derivatives. eurekaselect.comnih.govresearchgate.net

Antiproliferative and Anticancer Research (In Vitro)

The quest for novel anticancer agents has led researchers to explore a variety of synthetic compounds, including derivatives of 4-(2-bromo-4-nitrophenyl)morpholine. These investigations primarily focus on their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms.

Cytotoxicity Evaluation in Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of morpholine-containing compounds against various human cancer cell lines. For instance, a series of novel pyrimidine-morpholine hybrids demonstrated significant cytotoxic potential. nih.gov One of the most potent compounds in this series, compound 2g, exhibited IC₅₀ values of 5.10 ± 2.12 μM against the SW480 colon cancer cell line and 19.60 ± 1.13 μM against the MCF-7 breast cancer cell line. nih.gov Another study on triazene-appended morpholine chalcones identified a compound, referred to as Compound 22, with notable cytotoxicity against MDA-MB-231 breast cancer cells and SW480 colon cancer cells, showing IC₅₀ values of 20 µM and 12.5 µM, respectively. nih.gov

Quinoline-1,3,4-oxadiazole derivatives have also been synthesized and assessed for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.govresearchgate.net These compounds displayed considerable cytotoxic activities with IC₅₀ values ranging from 0.137 to 0.332 μg/mL against HepG2 and 0.164 to 0.583 μg/mL against MCF-7. nih.gov Specifically, compounds 8c (containing a 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) moiety) and 12d (containing a 2-(cinnamylthio)-1,3-4-oxadiazole moiety) were highlighted for their potent effects. nih.gov

Furthermore, research on norbornane (B1196662) analogs, selected based on their water solubility, revealed that some derivatives exhibited tissue-specific antitumor effects. nih.gov This suggests that the cytotoxic effect is likely influenced by the nature of the side chains attached to the core structure. nih.gov

Table 1: Cytotoxicity of Selected Morpholine Analogues in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Pyrimidine-morpholine hybrid (2g) | SW480 (Colon) | 5.10 ± 2.12 μM | nih.gov |

| Pyrimidine-morpholine hybrid (2g) | MCF-7 (Breast) | 19.60 ± 1.13 μM | nih.gov |

| Triazene-appended morpholine chalcone (B49325) (Compound 22) | MDA-MB-231 (Breast) | 20 µM | nih.gov |

| Triazene-appended morpholine chalcone (Compound 22) | SW480 (Colon) | 12.5 µM | nih.gov |

| Quinoline-oxadiazole derivative (8c) | HepG2 (Liver) | 0.14 μM (on EGFR) | nih.gov |

Mechanistic Insights from In Vitro Cellular Models

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Studies on morpholine derivatives have begun to shed light on how these compounds exert their anticancer effects.

A morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), has been shown to induce a form of cell death called ferroptosis in prostate and ovarian cancer cells. nih.gov MESA was found to increase intracellular levels of malondialdehyde (MDA), reactive oxygen species (ROS), and Fe²⁺. nih.gov Further investigation revealed that MESA targets the NRF2 protein, a key regulator of the cellular antioxidant response, and modulates the P62-Keap1-NRF2 signaling pathway. nih.gov

In the case of the pyrimidine-morpholine hybrid 2g , cell cycle analysis indicated that it induces cell cycle arrest in MCF-7 breast cancer cells. nih.gov Similarly, quinoline (B57606) compound 8c and 12d were found to cause cell cycle arrest at the G1 phase in HepG2 cells. nih.gov The proportion of cells in the G1 phase increased from 48.37% in untreated cells to 61.09% and 58.41% after treatment with compounds 8c and 12d, respectively. nih.gov

Apoptosis, or programmed cell death, is another common mechanism for anticancer drugs. The triazene-appended morpholine chalcone, Compound 22, was found to induce apoptosis through the intrinsic mitochondrial pathway, which involves the generation of reactive oxygen species (ROS). nih.gov This compound also inhibited cell migration and invasion. nih.gov

Some morpholine-containing compounds have been investigated for their ability to inhibit specific molecular targets. For example, certain 4-morpholine-quinazoline derivatives were identified as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway that is often dysregulated in cancer. science.gov Compound 17f from this series showed high PI3Kα inhibition with an IC₅₀ of 4.2 nM and significantly inhibited the PI3K/Akt/mTOR pathway. science.gov Other research has focused on the inhibition of the epidermal growth factor receptor (EGFR), a protein that plays a critical role in cell proliferation. nih.govresearchgate.net The quinoline compounds 8c and 12d demonstrated good inhibitory activity against EGFR-TK with IC₅₀ values of 0.14 and 0.18 μM, respectively. nih.gov

Other Bioactive Properties Investigated (In Vitro)

Beyond their anticancer potential, analogues of this compound have been explored for other pharmacological activities.

Analgesic and Anti-inflammatory Potentials

The search for new and effective pain and inflammation treatments is ongoing, and morpholine derivatives have shown promise in this area. nih.govmedchemexpress.com A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues identified several compounds with potent in vitro inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov Specifically, compounds FM4 , FM10 , and FM12 were leading compounds, with FM12 showing a particularly potent IC₅₀ value of 0.18 µM in the COX-2 assay. nih.gov

Antidiabetic Applications

Morpholine derivatives have also been investigated for their potential in managing diabetes. nih.gov A series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chloride compounds were synthesized and evaluated for their α-glucosidase inhibitory activity in vitro. nih.gov The compound 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride demonstrated potent inhibition of the α-glucosidase enzyme. nih.gov Several other analogues in this series also showed moderate to good inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For morpholine-containing compounds, SAR studies have provided valuable insights into the structural features required for their anticancer and other biological effects.

In the study of pyrimidine-morpholine hybrids, the nature of the substituent on the pyrimidine (B1678525) ring was found to influence cytotoxic activity. nih.gov For quinoline-1,3,4-oxadiazole derivatives, the presence of specific moieties like 2-(4-nitrophenyl)-1,3,4-oxadiazole and 2-(cinnamylthio)-1,3-4-oxadiazole was linked to their potent antiproliferative effects. nih.gov

Research on antagonists of antiapoptotic Bcl-2 proteins, such as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, has shown that the 6-bromo substituent is not essential for bioactivity. nih.gov In fact, the 6-position can accommodate various alkyl groups, and a positive correlation was observed between the binding affinities of these analogues to Bcl-2 proteins and their in vitro cytotoxicities. nih.gov

For isoxazole-based molecules, modifications on the A- and B-rings were conducted to establish SAR. nih.gov The conversion of a nitro derivative to an amine was a key step in the synthesis of a more active compound. nih.gov These studies help in identifying the key pharmacophoric features responsible for the observed biological activities, guiding the design of more potent and selective analogues.

Correlation of Structural Features with Biological Response

The biological activity of compounds containing the (nitrophenyl)morpholine scaffold is intricately linked to the nature and position of substituents on both the phenyl ring and the morpholine moiety. In vitro studies on a variety of analogues have demonstrated that subtle structural modifications can lead to significant changes in potency and selectivity across different biological targets.

The presence and position of a nitro group on the phenyl ring are critical for the biological activity of many morpholine derivatives. For instance, in a series of morpholine-derived thiazoles investigated as carbonic anhydrase-II (CA-II) inhibitors, compounds with a 4-para-nitrophenyl substitution exhibited greater potency (IC50 range of 14–20 μM) compared to their unsubstituted 4-phenyl counterparts (IC50 range of 24–46 μM) nih.govnih.gov. This enhanced activity is attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's pKa and increase its hydrophobicity, thereby facilitating better interaction with the active site of the enzyme nih.govnih.gov. Furthermore, studies on hydrazide-hydrazone derivatives have shown that a 4-nitrophenyl moiety is a desirable feature for significant antiproliferative activity in human cancer cell lines mdpi.com.

The following table summarizes the in vitro activity of some nitrophenyl-morpholine analogues and related compounds against various biological targets.

| Compound/Analogue Class | Biological Target | Key Structural Features | Activity (IC50) | Reference |

| 4-para-nitrophenyl morpholine-derived thiazoles | Carbonic Anhydrase-II | 4-Nitrophenyl group | 14-20 μM | nih.govnih.gov |

| 4-para-bromophenyl morpholine-derived thiazole | Carbonic Anhydrase-II | 4-Bromophenyl group | 23.80 μM | nih.govnih.gov |

| 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazoles | Breast Cancer Cell Lines | 2-Bromo-3-nitrophenyl group | Dose-dependent cytotoxicity | nih.gov |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | Varied aryl substitutions | 3.52 - 4.32 µg/ml | nih.gov |

Design Principles for Enhanced Bioactivity

The design of more potent and selective analogues of this compound hinges on a deep understanding of the SAR principles gleaned from existing research on related compounds. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in this endeavor, providing insights into the molecular interactions that drive biological activity and guiding the rational design of new derivatives nih.gov.

A primary design principle is the strategic manipulation of substituents on the nitrophenyl ring. The electron-withdrawing nitro group appears to be a crucial pharmacophoric element for various biological activities, including anticancer and enzyme inhibition nih.govnih.govmdpi.commdpi.com. Therefore, retaining the nitro group, particularly at the para-position, is likely a key strategy for maintaining or enhancing bioactivity. The bromo-substituent at the ortho-position introduces both steric bulk and electronic effects that can be fine-tuned. Exploring other halogen substitutions (e.g., chloro, fluoro) or other electron-withdrawing or -donating groups at this position could lead to analogues with improved potency or altered selectivity.

Molecular hybridization, which involves combining the (2-bromo-4-nitrophenyl)morpholine scaffold with other known pharmacophores, represents another promising design strategy. For instance, incorporating this moiety into heterocyclic systems known for their biological relevance, such as thiazole, oxadiazole, or pyrimidine, could yield novel compounds with synergistic or enhanced activities nih.govnih.govnih.gov.

In silico modeling can play a pivotal role in prioritizing synthetic targets. By building homology models of target proteins and docking potential analogues of this compound, researchers can predict binding affinities and modes of interaction. This computational screening can identify which structural modifications are most likely to lead to improved biological response, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly high-throughput screening. For example, molecular dynamics simulations can be employed to study the stability of ligand-protein complexes and to understand the key interactions that contribute to binding, as has been demonstrated for other nitrophenyl-containing compounds nih.gov.

The following table outlines key design principles for enhancing the bioactivity of this compound analogues based on in vitro and in silico findings from related compounds.

| Design Principle | Rationale | Supporting Evidence/Methods | Potential Outcome |

| Strategic Substitution on the Phenyl Ring | Modulate electronic and steric properties to optimize target binding. | SAR studies of nitrophenyl and bromophenyl analogues nih.govnih.govmdpi.comesisresearch.org. | Enhanced potency and/or selectivity. |

| Molecular Hybridization | Combine the core scaffold with other pharmacophores to create novel bioactive molecules. | Synthesis and evaluation of morpholine-thiazole and nitrophenyl-oxadiazole hybrids nih.govnih.govnih.gov. | Synergistic or improved biological activity against specific targets. |

| In Silico-Guided Design | Prioritize synthetic efforts by computationally predicting the bioactivity of virtual compounds. | Molecular docking, QSAR, and molecular dynamics simulations nih.govnih.gov. | More efficient discovery of potent and selective lead compounds. |

| Isosteric Replacement | Replace the morpholine ring with other bioisosteres (e.g., thiomorpholine) to modulate physicochemical properties. | Studies on thiomorpholine (B91149) analogues showing altered lipophilicity and metabolic stability. | Improved pharmacokinetic profiles and potentially altered biological activity. |

Future Research Directions and Emerging Applications

Exploration of Diverse Pharmacological Targets for Substituted Aryl Morpholines

The substituted aryl morpholine (B109124) framework is a versatile pharmacophore known to interact with a wide array of biological targets, suggesting that analogues of 4-(2-Bromo-4-nitrophenyl)morpholine could be developed for various therapeutic indications. researchgate.netnih.gov The morpholine ring can enhance drug-like properties, including solubility and membrane permeability, while also participating in key binding interactions with target proteins. nih.govmdpi.com

Future research should focus on systematically exploring the activity of novel this compound derivatives against a range of pharmacological targets. The presence of the electron-withdrawing nitro group and the reactive bromo group allows for the synthesis of a diverse library of compounds for screening. Key areas of interest include:

Oncology : The PI3K/mTOR signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer. Aryl morpholines have been identified as potent inhibitors of the PI3K kinase family and mTOR. nih.govsci-hub.se Derivatives of this compound could be designed as selective inhibitors for specific isoforms within this pathway, potentially leading to more targeted and effective cancer therapies. nih.gov

Neurodegenerative Diseases : Morpholine-containing compounds are being investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. nih.gov They can target enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are implicated in the progression of these diseases. researchgate.net The ability of the morpholine scaffold to improve blood-brain barrier penetration makes it particularly suitable for developing drugs targeting the central nervous system (CNS). nih.gov

Inflammatory and Autoimmune Diseases : The anti-inflammatory properties of morpholine derivatives have been documented. researchgate.net Research could explore the potential of this compound analogues to modulate key inflammatory pathways, such as those involving cannabinoid receptors or other relevant targets. nih.gov

Infectious Diseases : The morpholine ring is a core component of the antibiotic Linezolid. chemicalbook.comresearchgate.net The development of new analogues of this compound could yield novel antimicrobial agents, potentially active against drug-resistant bacterial or fungal strains. mdpi.comresearchgate.net

Table 1: Potential Pharmacological Targets for Substituted Aryl Morpholines

| Target Class | Specific Target(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Kinases | PI3K, mTOR, DNA-PK | Oncology, CNS Tumors | nih.govsci-hub.sesigmaaldrich.com |

| Enzymes | AChE, BuChE, MAO-A, MAO-B | Neurodegenerative Diseases | researchgate.netnih.gov |

| Receptors | Cannabinoid Receptors, mGlu2 Receptor | Pain, Mood Disorders, Inflammation | nih.gov |

| Other | DNA Gyrase | Infectious Diseases | researchgate.net |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of this compound is crucial for exploring its full potential. While classical methods like nucleophilic aromatic substitution are effective for producing the basic scaffold, advanced synthetic strategies are needed to create more structurally diverse and complex derivatives. researchgate.netmdpi.com

Future research in this area should focus on:

Photocatalysis : Visible-light-activated photocatalysis offers a powerful method for constructing complex molecules under mild conditions. nih.gov A photocatalytic, diastereoselective annulation strategy could be adapted to synthesize tri- and tetra-substituted morpholine analogues, providing access to novel chemical space and stereoisomers that are difficult to obtain through traditional methods. nih.gov

Flow Chemistry and Microreactors : Continuous flow synthesis using microreactors can significantly improve reaction efficiency, safety, and scalability. The synthesis of a related compound, 4-(2-fluoro-4-nitrophenyl)morpholine, has been successfully optimized in microfluidic devices, reducing reaction times from hours to seconds. researchgate.net Applying this technology to the synthesis of this compound analogues would enable rapid library generation for high-throughput screening.

Combinatorial Synthesis : The development of robust combinatorial synthesis methods would facilitate the creation of large libraries of related compounds. By varying the substituents on the phenyl ring (e.g., replacing the bromo or nitro group) or on the morpholine ring itself, a vast number of analogues can be generated for structure-activity relationship (SAR) studies. mdpi.compensoft.net

Cross-Coupling Reactions : The bromo substituent on the phenyl ring is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of aryl, alkyl, and amino groups, leading to the generation of highly complex and diverse molecular architectures.

Integration of Computational Chemistry in Rational Drug Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with improved potency and selectivity. patsnap.comnih.gov Integrating these methods into the research and development of this compound analogues can significantly accelerate the identification of promising drug candidates. openmedicinalchemistryjournal.com

Key computational approaches include:

Molecular Docking : This technique predicts the preferred binding orientation of a ligand to a biological target. patsnap.com For analogues of this compound, docking studies can be used to screen virtual libraries against the three-dimensional structures of targets like mTOR or DNA gyrase, prioritizing compounds with the highest predicted binding affinity for synthesis and biological testing. mdpi.comresearchgate.net

Virtual Screening : Virtual screening allows for the rapid computational evaluation of large compound libraries to identify molecules with a high probability of being active against a specific target. openmedicinalchemistryjournal.com This approach can efficiently filter vast virtual libraries of potential this compound derivatives, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for a set of synthesized analogues, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the physical movements of atoms and molecules over time. patsnap.com These simulations can be used to assess the stability of a ligand-protein complex, confirming that the interactions predicted by molecular docking are maintained under physiological conditions. mdpi.com

Table 2: Application of Computational Chemistry in Drug Design

| Technique | Description | Application for Aryl Morpholine Design | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a target's active site. | Identify and rank potential inhibitors of specific targets like kinases or enzymes. | patsnap.comopenmedicinalchemistryjournal.comresearchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Efficiently explore vast chemical space to find novel active scaffolds. | patsnap.comopenmedicinalchemistryjournal.com |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Guide the optimization of lead compounds by predicting the effect of structural modifications. | nih.gov |

| Molecular Dynamics | Simulates the motion of molecules to assess the stability of ligand-protein complexes. | Validate docking results and understand the dynamic behavior of the drug-target interaction. | mdpi.compatsnap.com |

Potential Applications in Chemical Biology and Material Science

Beyond pharmacology, the unique chemical properties of this compound and its derivatives open up possibilities in other scientific fields.

Chemical Biology : The compound can serve as a versatile building block for creating chemical probes to study biological processes. chemimpex.com For example, by attaching a fluorescent tag or a reactive group, derivatives could be used to investigate enzyme activity or receptor interactions in living cells. chemimpex.com The nitro group can be reduced to an amine, providing a convenient point for further functionalization. mdpi.com

Material Science : Morpholine derivatives are utilized in various industrial applications, including as corrosion inhibitors, solvents, and components in coatings and paints. chemimpex.comsilverfernchemical.com The nitrophenyl morpholine structure, in particular, has been noted for its potential in developing polymers with enhanced thermal stability and chemical resistance. chemimpex.com The bromo- and nitro-functionalized phenyl ring of this compound could be incorporated into polymer backbones or used as a cross-linking agent to create novel materials with tailored properties for applications in electronics or advanced coatings.

Q & A

Basic: What are the primary synthetic routes for preparing 4-(2-Bromo-4-nitrophenyl)morpholine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between morpholine and a bromo-nitro-substituted benzene derivative. Key steps include:

- Substrate preparation : Use 2-bromo-4-nitrochlorobenzene as the starting material, where the nitro group activates the aromatic ring for substitution at the bromine site .

- Reagent selection : Morpholine acts as the nucleophile in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to facilitate SNAr .

- Optimization : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aryl halide:morpholine) are critical to minimize side products like di-substituted derivatives. Purity is confirmed via TLC or HPLC .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. The morpholine ring protons appear as a triplet (δ 3.6–3.8 ppm) and multiplet (δ 2.4–2.6 ppm), while aromatic protons resonate at δ 7.2–8.5 ppm .

- X-ray crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions. For example, the nitro group typically exhibits a planar conformation, influencing π-π stacking .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~327.0) and fragmentation patterns .

Advanced: How do electronic effects of the bromo and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Nitro group : A strong electron-withdrawing group (EWG) meta-directs further substitution, stabilizing intermediates in Suzuki or Ullmann couplings. However, steric hindrance from the morpholine ring may reduce catalytic efficiency .

- Bromine : Acts as a leaving group in Pd-catalyzed reactions. Reactivity varies with ligand choice (e.g., XPhos enhances Buchwald-Hartwig amination yields) .

- Contradictions : Some studies report lower yields compared to analogs (e.g., 4-(4-nitrophenyl)morpholine) due to competing side reactions from the ortho-bromo substituent. DFT calculations can model transition states to optimize conditions .

Advanced: What strategies resolve contradictions in reported biological activity of this compound derivatives?

Answer:

- Structural analogs : Compare activity with 4-(4-nitrophenyl)morpholine (antitumor intermediate ) and fluorinated analogs (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine ). Differences in IC₅₀ values may arise from halogen electronegativity affecting target binding.

- Bioassay controls : Use isogenic cell lines to isolate compound-specific effects vs. off-target interactions.

- Data normalization : Adjust for solubility differences (measured via HPLC) and metabolic stability (microsomal assays) .

Advanced: How can computational methods predict the regioselectivity of this compound in multi-step syntheses?

Answer:

- DFT calculations : Model electron density maps to identify reactive sites. For example, the nitro group reduces electron density at the ortho position, directing electrophilic attacks to the para position relative to bromine .

- Molecular docking : Predict binding affinities with enzymes (e.g., kinases) to prioritize synthetic targets. Correlate computed binding energies with experimental IC₅₀ values .

- Machine learning : Train models on existing reaction databases to predict optimal catalysts or solvents for C–C bond formation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Hazard identification : The compound may release toxic fumes (NOₓ, HBr) under heat .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- First aid : In case of skin contact, wash with soap and water; seek medical attention if inhaled .

Advanced: How does the crystal packing of this compound affect its solid-state stability?

Answer:

- Intermolecular interactions : X-ray data reveal C–H···O hydrogen bonds between morpholine oxygen and aromatic hydrogens, enhancing thermal stability (decomposition >200°C) .

- Hygroscopicity : The nitro group increases polarity, requiring storage in anhydrous conditions to prevent hydrolysis .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.